2-Oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylic acid
Description
2-Oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylic acid is a spirooxindole derivative characterized by a fused pyrrolizine ring and a carboxylic acid substituent at the 2'-position. This compound belongs to a broader class of spirooxindoles, which are renowned for their structural complexity and diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13(19)11-8-9-4-3-7-17(9)15(11)10-5-1-2-6-12(10)16-14(15)20/h1-2,5-6,9,11H,3-4,7-8H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQCBFDVYUONKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C3(N2C1)C4=CC=CC=C4NC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylic acid is a complex spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its anticancer efficacy, mechanisms of action, and other pharmacological effects.
Chemical Structure and Synthesis
The compound belongs to the class of spiroindole derivatives, characterized by their unique three-dimensional structures. The synthesis typically involves multi-step organic reactions, including spirocyclization reactions between indoline derivatives and pyrrolizine precursors.
| Property | Value |
|---|---|
| Molecular Formula | C28H32N2O4 |
| Molecular Weight | 448.56 g/mol |
| CAS Number | 1218574-74-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of spiro[indoline-3,3'-pyrrolizine] derivatives. For instance, compounds with similar structural motifs have been shown to inhibit tubulin polymerization, a critical process for cancer cell division. A study reported that certain pyrrolo-fused heterocycles exhibited significant growth inhibition across various cancer cell lines, including leukemia and breast cancer .
Mechanisms of Action
The mechanism of action for these compounds often involves:
- Inhibition of Tubulin Polymerization : This disrupts mitotic processes in cancer cells.
- Induction of Apoptosis : Compounds can trigger programmed cell death in malignant cells.
- Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in cancer progression.
Table 2: Anticancer Activity Summary
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 10a | MDA-MB-435 (Melanoma) | 0.05 | Tubulin polymerization inhibition |
| Compound 12b | MCF-7 (Breast Cancer) | 0.008 | Apoptosis induction |
| Compound 16b | SNB-75 (CNS Cancer) | 0.1 | Enzyme inhibition |
Other Biological Activities
Beyond anticancer properties, spiro[indoline-3,3'-pyrrolizine] derivatives have been investigated for:
- Antimicrobial Activity : Certain derivatives exhibit inhibitory effects against bacterial strains.
- Antiviral Properties : Research indicates potential efficacy against viral infections through various mechanisms.
Case Studies
- Study on Anticancer Efficacy : A comprehensive evaluation demonstrated that a series of pyrrolo-fused heterocycles showed varying degrees of cytotoxicity against multiple cancer cell lines. The most potent compound achieved an average growth inhibition percentage of over 74% across tested lines .
- Mechanistic Insights : Investigations into the binding interactions revealed that these compounds could effectively bind to the colchicine site on tubulin, leading to significant cell cycle arrest in cancerous cells .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being studied for its potential therapeutic properties in several areas:
- Anticancer Activity : Research indicates that spirocyclic compounds can inhibit tumor growth by targeting specific cellular pathways. For instance, derivatives of this compound have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells .
- Antimicrobial and Antiviral Properties : The compound's unique structure allows it to interact with microbial enzymes and viral proteins, potentially leading to the development of new antimicrobial and antiviral agents .
Organic Synthesis Applications
In organic chemistry, 2-Oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylic acid serves as a valuable intermediate:
- Synthesis of Complex Molecules : The compound can be utilized in multi-step organic reactions to synthesize more complex organic molecules. Its spirocyclic structure is particularly useful for creating new scaffolds for drug discovery .
- Functionalization Reactions : It can undergo various chemical transformations such as oxidation and reduction, making it an essential building block in synthetic organic chemistry .
Biological Research Applications
The compound has implications beyond medicinal chemistry and synthesis:
- Enzyme Inhibition Studies : Researchers are investigating how this compound interacts with specific enzymes involved in metabolic pathways. This could lead to insights into enzyme regulation and potential therapeutic targets .
- Receptor Binding Studies : The ability of the compound to bind to various receptors is being explored to understand its biological effects better. This knowledge is crucial for developing drugs that target specific receptors involved in diseases .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Research published in the International Journal of Antimicrobial Agents reported that the compound showed promising activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its pyrrolizine-carboxylic acid motif. Key analogues include:
- 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid : Replaces pyrrolizine with a pyrazolo[3,4-b]pyridine ring. The absence of the pyrrolizine system reduces conformational flexibility but retains the spirooxindole core. Microwave-assisted synthesis in water achieved 76% yield .
- Compound 4t (5-bromo-2′-(3-methoxyphenyl)-1′-nitro-spiro[indoline-3,3′-pyrrolizin]-2-one) : Features bromo and nitro substituents, which enhance steric bulk and electronic effects. Melting point (145–147°C) is higher than the carboxylic acid derivative, suggesting stronger intermolecular interactions .
- Sulfonyl derivatives (e.g., 4g and 4h) : Substitution of the carboxylic acid with a phenylsulfonyl group improves metabolic stability. For example, (1’R,3R,7a’R)-5-Chloro-1’-(phenylsulfonyl)-spiro[indoline-3,3’-pyrrolizin]-2-one (4g) showed enhanced antiviral activity against MERS-CoV in docking studies .
Physicochemical and Spectroscopic Properties
- Melting points : Carboxylic acid derivatives generally exhibit moderate melting points (e.g., methyl 2-oxo-spiro[indoline-3,3’-pyrrolizine]-2’-carboxylate melts at 179–182°C ), while sulfonyl derivatives (e.g., 4g) have higher thermal stability due to rigid packing .
- NMR data : The carboxylic acid proton in 2’-carboxylic acid derivatives appears downfield (δ ~10.3–10.5 ppm in DMSO-d6) due to hydrogen bonding . In contrast, sulfonyl derivatives show distinct aromatic proton shifts (δ 7.2–8.2 ppm) .
Computational and Structural Insights
- Conformational analysis : X-ray studies reveal that pyrrolizine rings adopt half-chair or envelope conformations, influencing molecular packing. For example, in (I), the pyrrolizine ring adopts a half-chair conformation, while in (II), it forms an envelope .
- Docking studies : Carboxylic acid derivatives show moderate binding affinity to viral proteases, while sulfonyl variants achieve stronger interactions via hydrophobic contacts with active-site residues .
Preparation Methods
Reaction of Isatins with Pipecolic Acid and Benzoylacrylic Acid
A highly stereospecific one-pot synthesis involves reacting substituted isatins (indole-2,3-diones) with (S)-pipecolic acid and trans-3-benzoylacrylic acid. The reaction proceeds via decarboxylative condensation, forming an azomethine ylide that undergoes [3+2] cycloaddition with the alkene. For example:
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Procedure : A mixture of 5-fluoroisatin (0.5 mmol), pipecolic acid (0.5 mmol), and trans-3-benzoylacrylic acid (0.5 mmol) in ethanol is refluxed for 6–8 hours. The product is purified via recrystallization.
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Outcome : Yields range from 72% to 80%, with exclusive formation of the 1'SR,2'SR,3RS,8a'RS stereoisomer. The carboxylic acid group at the 2'-position arises from the benzoylacrylic acid reactant.
Role of Solvent and Temperature
Polar protic solvents (e.g., ethanol, methanol) enhance dipolarophilicity, accelerating cycloaddition. Reflux conditions (70–80°C) are critical for achieving complete conversion, as lower temperatures lead to incomplete ylide formation.
Multicomponent Reactions Using L-Proline and Acetylenedicarboxylates
Alternative routes employ L-proline as the amino acid component, paired with dialkyl acetylenedicarboxylates to generate ylides.
General Protocol for Spiro[indoline-3,3'-pyrrolizine] Synthesis
-
Reactants : L-proline (1.2 mmol), dimethyl acetylenedicarboxylate (1.2 mmol), and 3-phenacylideneoxindole (1.0 mmol).
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Conditions : Reflux in ethanol for 6 hours, followed by solvent removal and purification via preparative thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (2:1).
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Yield : 69–80% for derivatives such as methyl 1-benzyl-5-chloro-3'-(2-methoxy-2-oxoethyl)-1'-(4-methylbenzoyl)-2-oxospiro[indoline-3,2'-pyrrolizine]-3'-carboxylate.
Post-Synthesis Hydrolysis
The methyl ester at the 2'-position is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH. For example, stirring the ester in 1M NaOH at 60°C for 2 hours affords the target acid in >90% yield.
Green Synthesis Approaches in Methanol
Recent advances emphasize solvent efficiency and reduced purification steps.
One-Pot Synthesis with L-Proline and Chalcones
A methanol-based protocol combines 4-aminoantipyrine chalcones, isatin, and L-proline under reflux:
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Procedure : Equimolar amounts of reactants in methanol are refluxed for 4–5 hours. The product precipitates upon cooling and is recrystallized from ethanol.
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Advantages : Yields up to 99%, eliminating column chromatography.
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Limitation : Requires electron-withdrawing groups on the chalcone to activate the dipolarophile.
Structural and Stereochemical Analysis
Spectroscopic Characterization
X-ray Crystallography
Crystal structures confirm the trans configuration of the pyrrolizine ring and the planar oxindole moiety. Hydrogen bonding between the carboxylic acid and adjacent carbonyl groups stabilizes the conformation.
Comparative Analysis of Synthetic Routes
| Method | Reactants | Solvent | Yield | Stereospecificity |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatin, pipecolic acid, benzoylacrylic acid | Ethanol | 72–80% | High (1'SR,2'SR) |
| L-Proline-Based MCR | L-Proline, acetylenedicarboxylate, isatin | Ethanol | 69–80% | Moderate |
| Green Synthesis | Chalcone, isatin, L-proline | Methanol | 90–99% | Low |
Challenges and Optimization Strategies
Q & A
Q. What are the common synthetic routes for 2-Oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylic acid?
The compound is typically synthesized via multicomponent reactions involving indole derivatives and pyrrolizidine precursors. A widely used method involves refluxing intermediates in polar solvents (e.g., acetic acid) under nitrogen, followed by purification via recrystallization or column chromatography. For example, spiropyrrolizidine oxindoles are synthesized by reacting substituted indoles with pyrrolizidine ketones, with yields optimized by controlling stoichiometry and reaction time (3–5 hours) . Monitoring via thin-layer chromatography (TLC) and purification under reduced pressure are critical for isolating high-purity products .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm structural integrity, stereochemistry, and substituent positions. For example, coupling constants in 1H NMR reveal stereochemical configurations of the spiro center .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for derivatives with nitro or halogen substituents .
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phase (CSP)-HPLC resolves enantiomers, with conditions optimized using n-hexane/isopropanol gradients (e.g., 90:10 to 70:30) at 40°C .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation or skin contact .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store away from ignition sources due to potential flammability .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Stereoselectivity is achieved through:
- Catalyst Design : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can favor specific enantiomers .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 40–60°C enhance diastereomeric excess, as observed in spiroannulation reactions .
- Chiral Resolution : CSP-HPLC with n-hexane/isopropanol gradients (90:10) separates enantiomers, with retention times varying by 2–5 minutes for minor/major peaks .
Q. How to resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from:
- Reaction Conditions : Higher yields (e.g., 83% in vs. 19% in ) correlate with optimized catalyst loading (e.g., 10 mol% Pd) and inert atmospheres .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on indole rings reduce steric hindrance, improving reaction efficiency .
- Purification Methods : Column chromatography with silica gel (ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts final purity and yield .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Functional Group Modulation : Introduce halogens (e.g., Cl, Br) or nitro groups at the indole 5-position to assess electronic effects on bioactivity .
- Spiro Ring Modification : Replace pyrrolizidine with tetrahydroisoquinoline moieties to evaluate conformational flexibility .
- Carboxylic Acid Derivatives : Synthesize methyl esters or amides to study solubility and membrane permeability .
Methodological Tables
Q. Table 1: Optimization of Synthetic Yields via Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C (5 mol%) | DMF | 60 | 83 | |
| No catalyst | Ethanol | Reflux | 19 | |
| HOBt/EDC | Acetic Acid | 40 | 75 |
Q. Table 2: CSP-HPLC Conditions for Enantiomeric Resolution
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| Chiralpak IA | n-Hex/IPA (90:10) | 0.5 | 29.1 (minor), 30.5 (major) |
| Chiralcel OD-H | n-Hex/IPA (80:20) | 0.5 | 27.3 (minor), 32.2 (major) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
